molecular formula C22H26N4OS B2841089 N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(dimethylamino)benzamide CAS No. 1421475-33-3

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(dimethylamino)benzamide

Cat. No. B2841089
CAS RN: 1421475-33-3
M. Wt: 394.54
InChI Key: WWKTZFPYUWWEBD-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(dimethylamino)benzamide is a useful research compound. Its molecular formula is C22H26N4OS and its molecular weight is 394.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with structures similar to "N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(dimethylamino)benzamide" have been synthesized and characterized for their potential biological applications. For example, Saeed et al. (2015) reported the synthesis of different substituted benzamides and evaluated their potential biological applications by screening against human recombinant alkaline phosphatases and ecto-5′-nucleotidases. The compounds showed varying degrees of inhibition, indicating their potential in medicinal chemistry for targeting specific protein interactions (Saeed et al., 2015).

Heterocyclic Compound Synthesis

The generation of structurally diverse libraries through alkylation and ring closure reactions has been demonstrated using related compounds as starting materials. Roman (2013) utilized a ketonic Mannich base derived from 2-acetylthiophene to produce a range of compounds, including dithiocarbamates, thioethers, and various alkylated and ring-closed products. This highlights the versatility of such compounds in organic synthesis for creating a wide array of heterocyclic compounds with potential pharmaceutical applications (Roman, 2013).

Anticancer Drug Development

The design, synthesis, and biological evaluation of compounds with similar structures have led to the discovery of potent small molecule inhibitors for cancer treatment. Zhou et al. (2008) described the synthesis of a compound that selectively inhibits histone deacetylases, showing significant antitumor activity in vivo and indicating promise as an anticancer drug (Zhou et al., 2008).

Antipsychotic Potential

Compounds within this chemical space have also been evaluated for their potential as antipsychotic agents. Wise et al. (1987) explored the pharmacological effects of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, finding that certain derivatives reduced spontaneous locomotion in mice without causing ataxia, a common side effect of many antipsychotic drugs. This suggests their potential use in developing new antipsychotic treatments with fewer side effects (Wise et al., 1987).

properties

IUPAC Name

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4OS/c1-25(2)19-10-5-7-16(13-19)22(27)23-15-17-14-20(21-11-6-12-28-21)26(24-17)18-8-3-4-9-18/h5-7,10-14,18H,3-4,8-9,15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKTZFPYUWWEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(dimethylamino)benzamide

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